(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione
Beschreibung
(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
IUPAC Name |
(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,9,12H,1H3,(H,8,10,11)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSSYZRLNVZFMP-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=NC(=O)NC1=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C=NC(=O)NC1=O)/NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The preparation of (5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione involves specific synthetic routes and reaction conditions. One common method includes the synthesis from 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid in a single step . This method is efficient and yields the desired compound with high purity. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s consistency and quality.
Analyse Chemischer Reaktionen
(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and interactions. In medicine, this compound has potential applications in drug development and therapeutic treatments. Additionally, it is used in industrial processes for the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of (5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathway involved. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.
Vergleich Mit ähnlichen Verbindungen
(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. For instance, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 are structurally related and may share some properties . this compound stands out due to its specific applications and the unique reactions it undergoes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
